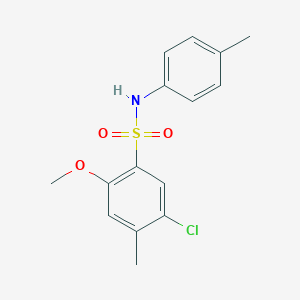
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This sulfonamide derivative has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of certain enzymes and proteins involved in cellular processes. Specifically, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide are varied and complex. This compound has been found to have an impact on a range of cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have an effect on the immune system, specifically in the modulation of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its high purity and availability. Additionally, this compound has been extensively studied, making it a well-characterized research tool. However, one limitation of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide is its potential toxicity, which should be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide. One area of interest is in the development of new cancer therapies, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could be used as a starting point for the design of new compounds. Additionally, further investigation into the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could lead to a better understanding of cellular processes and the development of new treatments for a range of diseases.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 5-chloro-2-methoxy-4-methyl aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized for high yield and purity, making 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been widely used in scientific research for its potential applications in a variety of fields. One area of interest is in the study of cancer, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Produktname |
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H16ClNO3S |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-6-12(7-5-10)17-21(18,19)15-9-13(16)11(2)8-14(15)20-3/h4-9,17H,1-3H3 |
InChI-Schlüssel |
UDVUFKIGWCUBEV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)





![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)






